molecular formula C12H17Br B13599476 1-(2-Bromoethyl)-4-tert-butylbenzene

1-(2-Bromoethyl)-4-tert-butylbenzene

Cat. No.: B13599476
M. Wt: 241.17 g/mol
InChI Key: AZDUTYBFMRTGFJ-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-tert-butylbenzene is an organic compound belonging to the class of aryl bromides It consists of a benzene ring substituted with a tert-butyl group and a bromoethyl group

Preparation Methods

The synthesis of 1-(2-Bromoethyl)-4-tert-butylbenzene typically involves the bromination of 4-tert-butylstyrene. The reaction is carried out using bromine or hydrogen bromide in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in an inert solvent like n-heptane. The reaction conditions, including temperature and duration, are optimized to achieve high yields .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction parameters to ensure consistency and purity of the final product.

Chemical Reactions Analysis

1-(2-Bromoethyl)-4-tert-butylbenzene undergoes various types of chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Bromoethyl)-4-tert-butylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-4-tert-butylbenzene in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, which then undergo further transformations. For example, in electrophilic aromatic substitution, the benzene ring forms a sigma complex with the electrophile, followed by deprotonation to restore aromaticity . The molecular targets and pathways involved depend on the specific reaction and conditions.

Comparison with Similar Compounds

1-(2-Bromoethyl)-4-tert-butylbenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a tert-butyl group and a bromoethyl group, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C12H17Br

Molecular Weight

241.17 g/mol

IUPAC Name

1-(2-bromoethyl)-4-tert-butylbenzene

InChI

InChI=1S/C12H17Br/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-7H,8-9H2,1-3H3

InChI Key

AZDUTYBFMRTGFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCBr

Origin of Product

United States

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